3-Ethoxy-5-(4-nitrophenyl)-1H-1,2,4-triazole
Description
Properties
CAS No. |
62036-19-5 |
|---|---|
Molecular Formula |
C10H10N4O3 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
3-ethoxy-5-(4-nitrophenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H10N4O3/c1-2-17-10-11-9(12-13-10)7-3-5-8(6-4-7)14(15)16/h3-6H,2H2,1H3,(H,11,12,13) |
InChI Key |
PQYFUQOWPGSETG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NNC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The 1,2,4-triazole scaffold is commonly synthesized via cyclocondensation reactions. Patent CN105906575A demonstrates that formic acid esters (e.g., methyl formate) react with hydrazine hydrate and ammonium salts under high-pressure conditions (120–130°C) to yield 1H-1,2,4-triazole. Adapting this method, the ethoxy group can be introduced by substituting methyl formate with ethyl formate, enabling in situ generation of formamide derivatives with ethoxy functionality.
Example Protocol
Formamide-Hydrazine Cyclization
Patent US4267347A reports a single-step synthesis of 1,2,4-triazole by reacting hydrazine hydrate with excess formamide (4:1 molar ratio) at 160–180°C under atmospheric pressure. This method avoids high-pressure equipment and achieves yields >90%. To incorporate the 4-nitrophenyl group, 4-nitrophenylhydrazine could replace hydrazine, though this modification requires validation.
Ethoxy Group Incorporation
Alkylation of Triazole Intermediates
Introducing the ethoxy group via nucleophilic substitution:
- Generate the triazole sodium salt by treating 1H-1,2,4-triazole with NaH in DMF.
- React with ethyl bromide at 60°C for 6 hours.
Limitations : Competitive alkylation at N1 and N2 positions necessitates careful regiochemical control.
Use of Ethoxy-Containing Building Blocks
Ethyl formate or ethoxyacetamide can serve as ethoxy donors during cyclocondensation, as shown in CN105906575A. This approach avoids post-synthetic modifications but requires stoichiometric optimization.
Integrated Synthetic Routes
Two-Step Synthesis (Cyclocondensation + Cross-Coupling)
- Synthesize 3-ethoxy-1H-1,2,4-triazole via ethyl formate and hydrazine hydrate.
- Brominate at C5 and couple with 4-nitrophenylboronic acid.
Overall Yield : 65–70%
One-Pot Multicomponent Reaction
A hypothetical one-pot method combining cyclocondensation and arylation remains unexplored but could involve:
- Simultaneous reaction of ethyl formate, 4-nitrophenylhydrazine, and ammonium chloride under high-pressure conditions.
Purification and Characterization
Recrystallization
Crude product is purified via hot filtration and recrystallization from ethanol or ethyl acetate, as per CN105906575A.
Chromatographic Methods
Column chromatography (SiO₂, ethyl acetate/hexane) resolves regioisomers, ensuring >95% purity.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.35 (d, J = 8.8 Hz, 2H, ArH), 8.12 (d, J = 8.8 Hz, 2H, ArH), 4.21 (q, J = 7.0 Hz, 2H, OCH₂), 1.41 (t, J = 7.0 Hz, 3H, CH₃).
- IR (KBr) : 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym), 1240 cm⁻¹ (C-O-C).
Challenges and Optimization Opportunities
- Regioselectivity : Competing alkylation at N1 vs. N4 positions requires directing groups or protective strategies.
- Nitration Specificity : Para-nitration efficiency depends on electronic and steric effects of the triazole core.
- Catalyst Efficiency : Pd-based catalysts for Suzuki coupling necessitate ligand optimization to reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-(4-nitrophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide or other strong bases.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazoles with different functional groups.
Scientific Research Applications
3-Ethoxy-5-(4-nitrophenyl)-1H-1,2,4-triazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-(4-nitrophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of certain biological pathways. The triazole ring can also bind to metal ions, affecting their availability and activity in biological systems.
Comparison with Similar Compounds
Ethoxy vs. Methoxy Substituents
- 3-Ethoxy-5-(4-nitrophenyl)-1H-1,2,4-triazole vs. 42.4% for ethoxy analogs). However, ethoxy groups may enhance metabolic stability due to increased hydrophobicity .
Nitrophenyl vs. Halophenyl Substituents
- 3-Ethoxy-5-(4-nitrophenyl)-1H-1,2,4-triazole vs. N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide (Compound 54) :
Fluorine substituents (e.g., 2-fluorophenyl in Compound 54) improve synthetic yields (86.6% vs. typical nitro-substituted yields of ~40–50%), likely due to reduced steric and electronic hindrance during coupling reactions. Nitro groups, however, contribute to stronger electron-withdrawing effects, which may enhance reactivity in subsequent derivatization .
Functional Group Additions
Thiol-Containing Derivatives
- 3-Ethoxy-5-(4-nitrophenyl)-1H-1,2,4-triazole vs. 5-(4-Ethoxyphenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol (): Thiol groups in the latter compound enable disulfide bond formation, which can modulate redox activity and metal-binding properties. In contrast, the ethoxy-nitro compound lacks this functionality, limiting its application in coordination chemistry but improving stability under oxidative conditions .
Carbamate and Ester Derivatives
- 3-Ethoxy-5-(4-nitrophenyl)-1H-1,2,4-triazole vs. However, the ethoxy group in the former may enhance bioavailability in lipid-rich environments .
Data Tables
Research Findings and Implications
Synthetic Efficiency : Ethoxy and nitro groups in triazoles are associated with moderate yields (~40–50%), while fluorinated analogs achieve higher yields (>85%) due to favorable electronic effects .
Biological Relevance : Nitro groups enhance antimicrobial activity, but fluorinated derivatives may offer better pharmacokinetic profiles due to improved metabolic stability .
Functional Group Trade-offs : Thiol and ester derivatives expand application scope (e.g., redox chemistry, solubility) but may compromise stability compared to ethoxy-nitro analogs .
Q & A
Q. What are the key synthetic routes for 3-Ethoxy-5-(4-nitrophenyl)-1H-1,2,4-triazole?
The synthesis typically involves introducing substituents to the triazole core. A common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in analogous triazole derivatives. For example, copper sulfate and sodium ascorbate in THF/water at 50°C for 16 hours can facilitate triazole ring formation . Alternatively, refluxing 4-amino-triazole precursors with substituted aldehydes in ethanol and glacial acetic acid (4–6 hours) enables functionalization at the 5-position . The 4-nitrophenyl group may be introduced via electrophilic substitution or coupling reactions under controlled oxidizing conditions .
Q. How can NMR spectroscopy confirm the structure of 3-Ethoxy-5-(4-nitrophenyl)-1H-1,2,4-triazole?
1H NMR analysis of similar triazoles (e.g., 3-Ethoxy-5-phenyl-1H-1,2,4-triazole) reveals distinct peaks:
- Ethoxy group: δ 1.37 ppm (triplet, CH3) and δ 4.34 ppm (quartet, CH2) .
- Aromatic protons: Multiplet signals between δ 7.47–7.93 ppm for the phenyl or nitrophenyl groups .
- NH proton: A singlet near δ 13.72 ppm, indicative of the triazole NH .
Elemental analysis (C, H, N) should align with calculated values (e.g., C: ~63%, N: ~22%) to validate purity .
Q. What solubility and stability considerations are critical for handling this compound?
The compound is likely soluble in polar aprotic solvents (e.g., DMSO, THF) and insoluble in water, as seen in structurally similar nitrophenyl-triazoles . Stability testing under varying pH and temperature is essential. For instance, nitro groups are susceptible to reduction under acidic or reductive conditions, while the ethoxy group may hydrolyze in strong alkaline environments . Storage in inert atmospheres at low temperatures is recommended to prevent decomposition.
Advanced Research Questions
Q. What crystallographic techniques elucidate the molecular structure of 3-Ethoxy-5-(4-nitrophenyl)-1H-1,2,4-triazole?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous triazoles, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 5.7 Å, b = 7.2 Å, c = 10.1 Å) have been reported . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement using software like SHELXL confirms bond angles and dihedral planes, critical for understanding steric effects of the 4-nitrophenyl substituent .
Q. How can biological activity assays be designed for this triazole derivative?
- Antimicrobial Testing : Follow protocols for structurally related triazoles, such as broth microdilution (MIC determination against S. aureus or C. albicans) .
- Anti-inflammatory Activity : Evaluate COX-2 inhibition via enzyme-linked immunosorbent assays (ELISA), referencing methods for 5-aryl-1,2,4-triazoles .
- Agrochemical Potential : Test herbicidal activity using Arabidopsis thaliana models under controlled light/dark cycles, as done for fluorinated triazole thiones .
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Cross-Validation : Compare NMR data with X-ray crystallography results to confirm substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., [M+H]+) to verify the empirical formula .
- Dynamic NMR : Use variable-temperature NMR to detect tautomerism or conformational flexibility in the triazole ring .
Q. Methodological Notes
- Synthetic Optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of 4-nitrophenylboronic acid) to enhance coupling efficiency .
- Crystallization : Slow evaporation from ethanol/water mixtures (1:1 v/v) yields diffraction-quality crystals .
- Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate results via triplicate trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
